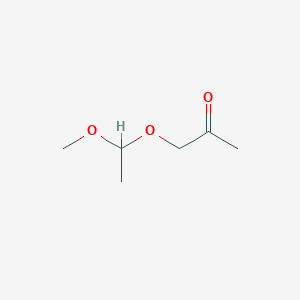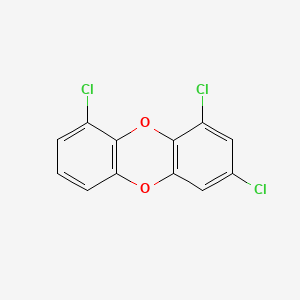
1-(1-Methoxyethoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxyethoxy)propan-2-one is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its solvent properties and is often utilized in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethoxy)propan-2-one can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 40°C to 60°C and pressures of 1-2 atm. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxyethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-(1-Methoxyethoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyethoxy)propan-2-one involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxypropan-2-ol: Similar in structure but lacks the ethoxy group.
Propylene glycol methyl ether: Another glycol ether with similar solvent properties.
Dipropylene glycol methyl ether: A related compound with a longer carbon chain.
Uniqueness
1-(1-Methoxyethoxy)propan-2-one is unique due to its specific combination of methoxy and ethoxy groups, which provide distinct solvent properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring a balance of polarity and reactivity.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1-(1-methoxyethoxy)propan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-9-6(2)8-3/h6H,4H2,1-3H3 |
Clé InChI |
NBTQLOUZWNKCKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(OC)OCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)






![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)


